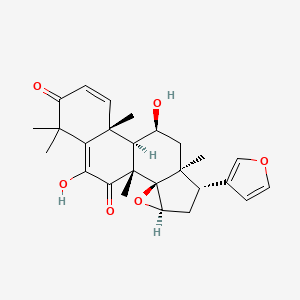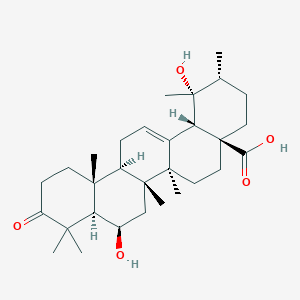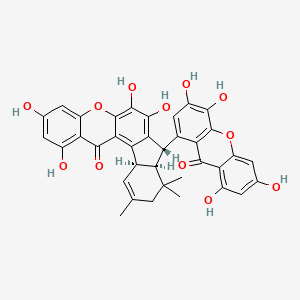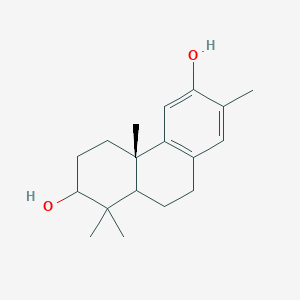
(±)19(20)-DiHDPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosahexaenoic acid (DHA; Item No. 90310) is an essential fatty acid and the most abundant ω-3 fatty acid in neural tissues, especially in the retina and brain. (±)19(20)-DiHDPA is one of the major metabolites produced when DHA is incubated with NADPH-supplemented rat liver microsomes. DHA is also slowly metabolized by monkey seminal vesicles to (±)19(20)-DiHDPA. The route of production likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond, followed by conversion to the vicinal diols by epoxide hydrolase.
Wissenschaftliche Forschungsanwendungen
Dominance and Leadership in Research Activities :
- This study analyzes the interactions between countries of varying human development in scientific publications, focusing on collaboration in areas such as Tropical Medicine, Infectious Diseases, Parasitology, and Pediatrics (González-Alcaide et al., 2017).
The Beauty and Benefits of Science :
- This address discusses the profound impact of scientific research on humanity, highlighting the theme of the AAAS Annual Meeting, "The Beauty and Benefits of Science" (Press, 2013).
Modeling of Biological Cellular Processes :
- This paper presents the use of VHDL-AMS for developing predictive models of cellular processes, which is promising for drug development and other biological applications (Peterson & Lancaster, 2001).
Scientific Research Management System Based on SSH Integration Framework :
- Discusses the design and implementation of a scientific research management system, highlighting its efficiency and scalability (Li, 2012).
National Institute on Minority Health and Health Disparities Research Framework :
- Introduces a framework for understanding and addressing minority health and health disparities, which can be relevant for inclusive research approaches (Alvidrez et al., 2019).
ARPA-H Accelerating Biomedical Breakthroughs
:
- Discusses the proposal of ARPA-H within the NIH to accelerate the pace of biomedical breakthroughs, a concept relevant to innovative research approaches (Collins et al., 2021).
Eigenschaften
Produktname |
(±)19(20)-DiHDPA |
|---|---|
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 |
InChI |
InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1 |
InChI-Schlüssel |
FFXKPSNQCPNORO-MWEXLPNRSA-N |
SMILES |
CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O |
Synonyme |
(±)19,20-DiHDoPE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1150874.png)
